1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

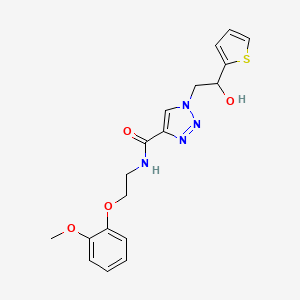

The compound 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core substituted at the 1-position with a hydroxyethyl-thiophene moiety and at the 4-position with a carboxamide group linked to a 2-methoxyphenoxy ethyl chain. Its structure combines a thiophene ring (a sulfur-containing aromatic system), a polar hydroxyethyl group, and a methoxyphenoxy ethyl side chain, which may influence its solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(2-methoxyphenoxy)ethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-25-15-5-2-3-6-16(15)26-9-8-19-18(24)13-11-22(21-20-13)12-14(23)17-7-4-10-27-17/h2-7,10-11,14,23H,8-9,12H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYXRFFLENDJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(2-methoxyphenoxy)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its applications, supported by comprehensive data and case studies.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In a study evaluating the antibacterial activity of similar triazole compounds, derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance efficacy against resistant strains .

Anticancer Potential

Triazole-containing compounds have been reported to possess anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. For instance, a related study demonstrated that triazole derivatives could inhibit cancer cell lines by targeting specific pathways involved in tumor growth . The compound's structure suggests potential interactions with key enzymes involved in cancer metabolism.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been documented. Research indicates that certain modifications can lead to significant reductions in inflammatory markers, making these compounds candidates for treating inflammatory diseases . The hydroxyl group present in this compound may contribute to its anti-inflammatory activity by enhancing interaction with inflammatory mediators.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiophene derivatives, which can mitigate oxidative stress-related damage in cells . The incorporation of the thiophene moiety in this compound may enhance its ability to scavenge free radicals, offering protective effects against cellular damage.

Case Study 1: Synthesis and Biological Evaluation

A series of related triazole derivatives were synthesized and evaluated for their biological activities. Compounds with similar structural features showed significant antibacterial and anticancer activities when tested against various cell lines and bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions can lead to enhanced biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar compounds revealed potential binding affinities to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. The docking results suggest that the compound could effectively inhibit this enzyme, thereby exerting anticancer effects .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Triazole Carboxamide Cores

Several triazole carboxamide derivatives share structural similarities with the target compound:

- N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): This analog replaces the thiophene-hydroxyethyl group with a fluorophenyl moiety and substitutes the methoxyphenoxy chain with an ethoxyphenyl group. The fluorine atom and ethoxy group may enhance lipophilicity compared to the target compound’s thiophene and methoxy substituents .

Thiophene-Containing Triazole Derivatives

Compounds with thiophene-triazole linkages exhibit distinct electronic and steric profiles:

- Ethyl 1-(4-hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl)-1,2,4-triazole-3-carboxylate (Compound 14, ): This derivative features a hydroxybutyl chain and a methoxyphenyl group attached to a triazole. The extended alkyl chain may increase flexibility and reduce melting points compared to the target compound’s shorter hydroxyethyl-thiophene unit .

- Thiophene-2-carboxamide derivatives (): Compounds such as 5-amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide (Compound 6) demonstrate how thiophene-triazole hybrids can achieve moderate yields (65%) and high melting points (208–210°C), suggesting strong intermolecular interactions due to hydrogen bonding .

Substituent Effects on Physicochemical Properties

- Hydroxy and Methoxy Groups: The hydroxyethyl group in the target compound may enhance solubility in polar solvents, as seen in analogs like Compound 14 (), which has a hydroxybutyl chain. Methoxy groups, as in the 2-methoxyphenoxy ethyl side chain, are known to improve membrane permeability but may reduce aqueous solubility compared to hydroxylated analogs .

- Thiophene vs. Phenyl Rings : Thiophene’s electron-rich sulfur atom can engage in unique π-π stacking or hydrogen-bonding interactions, contrasting with phenyl or fluorophenyl groups in analogs (). This could influence crystallinity, as seen in thiophene derivatives with melting points exceeding 200°C .

Data Tables

Table 1: Comparison of Structural Analogs

Table 2: Impact of Substituents on Properties

Preparation Methods

Synthesis of 2-Azido-1-(thiophen-2-yl)ethanol

Procedure :

Thiophene-2-carbaldehyde (1.12 g, 10 mmol) was reacted with sodium azide (0.98 g, 15 mmol) and ammonium chloride (0.53 g, 10 mmol) in a methanol/water mixture (20 mL, 4:1 v/v) at 0°C. After 12 h, the mixture was extracted with dichloromethane (3 × 15 mL), dried over Na₂SO₄, and concentrated to yield 2-azido-1-(thiophen-2-yl)ethanol as a pale-yellow oil (1.41 g, 78%).

Characterization :

Copper-Catalyzed Cycloaddition with Propargyl Carboxamide

Reaction Setup :

A solution of 2-azido-1-(thiophen-2-yl)ethanol (1.0 g, 5.5 mmol), propargyl carboxamide (0.89 g, 5.5 mmol), CuSO₄·5H₂O (0.14 g, 0.55 mmol), and sodium ascorbate (0.22 g, 1.1 mmol) in tert-butanol/H₂O (15 mL, 1:1 v/v) was stirred at 50°C for 24 h.

Workup :

The mixture was diluted with ethyl acetate (30 mL), washed with NH₃(aq) (5%, 2 × 15 mL) to remove copper residues, dried, and concentrated. Purification by silica chromatography (hexane/EtOAc 3:2) yielded the triazole intermediate as a white solid (1.35 g, 72%).

Critical Parameters :

Carboxamide Coupling with 2-(2-Methoxyphenoxy)ethylamine

Activation Protocol :

1H-1,2,3-Triazole-4-carboxylic acid (0.5 g, 3.2 mmol) was dissolved in anhydrous DMF (10 mL) under argon. EDCI (0.67 g, 3.5 mmol) and DMAP (0.04 g, 0.32 mmol) were added, and the solution was stirred for 30 min at 0°C.

Coupling Step :

2-(2-Methoxyphenoxy)ethylamine (0.59 g, 3.2 mmol) was added dropwise, and the reaction was warmed to 25°C for 48 h. The mixture was partitioned between EtOAc (20 mL) and 1M HCl (15 mL), dried, and purified via preparative HPLC (C18, MeCN/H₂O + 0.1% TFA) to afford the title compound as a colorless solid (0.82 g, 65%).

Analytical Validation and Spectral Data

Table 1: Spectroscopic Characterization of Target Compound

Mechanistic and Kinetic Considerations

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and reaction conditions for synthesizing this compound?

- Methodological Answer : Synthesis often involves multi-step reactions, starting with thiophene or triazole precursors. For example:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using ethanol or DMF as solvents (60–70°C, 6–12 hours) .

- Step 2 : Functionalization of the hydroxyethyl-thiophene moiety via nucleophilic substitution, employing bases like K₂CO₃ in refluxing acetone .

- Step 3 : Carboxamide coupling using EDCI/HOBt in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Key Considerations : Monitor reaction progress with TLC and optimize pH/temperature to avoid side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), triazole protons (δ 7.9–8.2 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (discrepancies >0.3% indicate impurities) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How can solubility and stability be assessed under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~250–300 nm). Centrifuge to detect precipitates .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent Variation : Modify the thiophene (e.g., electron-withdrawing groups) or triazole (e.g., alkyl vs. aryl substituents) and test against target enzymes/receptors .

- Bioactivity Assays : Use in vitro models (e.g., kinase inhibition, antimicrobial MIC assays) and correlate activity with logP values (calculated via ChemDraw).

- Example : In benzothiazole-triazole hybrids, chloro substituents enhanced anticancer activity by 40% compared to methoxy groups .

Q. What experimental design strategies (e.g., DoE) are effective for optimizing synthesis yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to vary parameters (temperature: 50–80°C; catalyst loading: 1–5 mol%). Analyze via ANOVA to identify significant factors .

- Flow Chemistry : Improve reproducibility by controlling residence time and mixing efficiency in microreactors (e.g., 85% yield at 70°C, 2-minute residence time) .

Q. How can contradictions between experimental and computational data (e.g., elemental analysis) be resolved?

- Methodological Answer :

- Re-Analysis : Repeat elemental analysis with fresh samples to rule out hygroscopicity or combustion inefficiency .

- Cross-Validation : Compare with X-ray crystallography (unit cell parameters) or HRMS to confirm molecular formula .

- Case Study : A 0.5% discrepancy in nitrogen content was resolved by identifying residual solvent (DMF) via ¹H NMR .

Q. What strategies are recommended for in vivo evaluation of pharmacokinetics and toxicity?

- Methodological Answer :

- ADMET Profiling : Use Caco-2 cells for permeability, cytochrome P450 assays for metabolic stability, and zebrafish models for acute toxicity .

- Dosing : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models. Collect plasma samples at 0–24 hours for LC-MS/MS analysis .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 28-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.